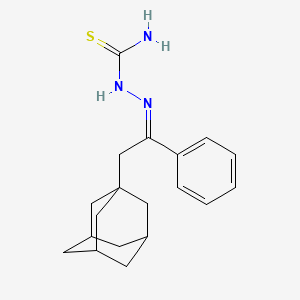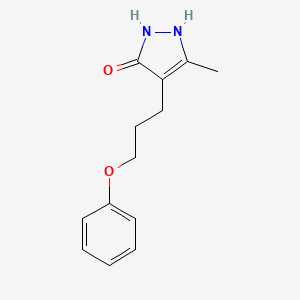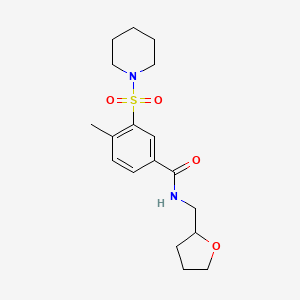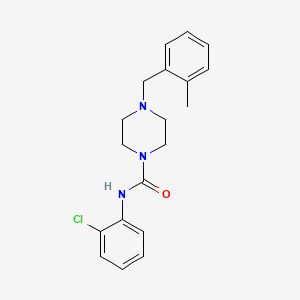
N-(1H-indol-1-ylacetyl)methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indol-1-ylacetyl)methionine, also known as IAM, is a naturally occurring compound found in the human body. It is a derivative of the amino acid methionine and is involved in various biological processes. IAM has gained interest in scientific research due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-(1H-indol-1-ylacetyl)methionine is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. Studies have shown that N-(1H-indol-1-ylacetyl)methionine can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism. It can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense and anti-inflammatory responses.
Biochemical and Physiological Effects
N-(1H-indol-1-ylacetyl)methionine has been shown to have various biochemical and physiological effects in the body. It can increase cellular energy metabolism, which can be beneficial in diseases such as cancer and diabetes. It can also increase antioxidant defense and reduce inflammation, which can be beneficial in cardiovascular diseases. Moreover, N-(1H-indol-1-ylacetyl)methionine has been shown to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
The advantages of using N-(1H-indol-1-ylacetyl)methionine in lab experiments include its natural occurrence in the body, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, the limitations of using N-(1H-indol-1-ylacetyl)methionine in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-(1H-indol-1-ylacetyl)methionine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail and identify potential targets for drug development. Moreover, research can be done to optimize the synthesis method of N-(1H-indol-1-ylacetyl)methionine and develop more efficient and cost-effective methods. Finally, studies can be done to investigate the safety and toxicity of N-(1H-indol-1-ylacetyl)methionine in humans.
Conclusion
In conclusion, N-(1H-indol-1-ylacetyl)methionine is a naturally occurring compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to work by modulating various signaling pathways in the body. N-(1H-indol-1-ylacetyl)methionine has various biochemical and physiological effects and can improve cellular energy metabolism, antioxidant defense, and cognitive function. Although there are limitations to using N-(1H-indol-1-ylacetyl)methionine in lab experiments, there are several future directions for research, including investigating its therapeutic applications, mechanism of action, synthesis method, and safety.
合成方法
N-(1H-indol-1-ylacetyl)methionine can be synthesized from methionine and indole-3-acetaldehyde using a chemical reaction. The reaction involves the condensation of methionine and indole-3-acetaldehyde in the presence of a catalyst. The resulting product is N-(1H-indol-1-ylacetyl)methionine.
科学研究应用
N-(1H-indol-1-ylacetyl)methionine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Studies have shown that N-(1H-indol-1-ylacetyl)methionine has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Moreover, N-(1H-indol-1-ylacetyl)methionine has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in cardiovascular diseases.
属性
IUPAC Name |
2-[(2-indol-1-ylacetyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-21-9-7-12(15(19)20)16-14(18)10-17-8-6-11-4-2-3-5-13(11)17/h2-6,8,12H,7,9-10H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXBUJNLRXGPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)

![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5314355.png)
![N-{5-[(cyclopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314362.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)